molecular formula C19H15F3N2O2 B2536305 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide CAS No. 903292-12-6

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2536305
CAS No.: 903292-12-6
M. Wt: 360.336
InChI Key: PDRGPJGZIWAVIO-UHFFFAOYSA-N
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide is a synthetic compound featuring a tricyclic pyrrolo[3,2,1-ij]quinolinone core fused with a benzamide moiety substituted at the 3-position with a trifluoromethyl (-CF₃) group. Structural analogs of this compound often vary in substituents on the benzamide ring or modifications to the heterocyclic core, which influence physicochemical properties and biological activity.

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)14-3-1-2-13(8-14)18(26)23-15-9-11-4-5-16(25)24-7-6-12(10-15)17(11)24/h1-3,8-10H,4-7H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRGPJGZIWAVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps starting from commercially available precursors. A common route includes the formation of the pyrroloquinoline core, followed by functionalization to introduce the benzamide and trifluoromethyl groups. Reagents like 2,4,5,6-tetrahydropyrrolo[3,2,1-ij]quinoline and 3-(trifluoromethyl)benzoic acid are often used. The reaction conditions usually involve organic solvents, controlled temperatures, and catalysts such as palladium or copper to facilitate coupling reactions.

Industrial Production Methods: For large-scale production, the synthesis pathway must be optimized for efficiency and cost-effectiveness. This might involve the use of flow chemistry techniques and automated synthesis equipment to ensure consistent quality and yield. Specific purification steps, like crystallization or chromatography, are necessary to obtain the pure compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions such as oxidation, reduction, and substitution. Its structural features allow it to participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reactions often require anhydrous conditions and inert atmospheres to prevent side reactions and degradation.

Major Products: Reaction products can vary significantly depending on the specific reaction conditions and reagents used. For example, oxidation might yield different quinoline derivatives, while substitution reactions can produce a range of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a pyrroloquinoline core, which is known for its diverse biological activities. Its molecular formula is C21H20F3N3OC_{21}H_{20}F_3N_3O with a molecular weight of approximately 393.4 g/mol. The trifluoromethyl group enhances its lipophilicity and may contribute to its biological activity.

  • Antimicrobial Activity :
    • Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups like trifluoromethyl is believed to enhance their antibacterial efficacy.
  • Anticancer Properties :
    • Research has demonstrated that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation. Specifically, compounds targeting the epidermal growth factor receptor (EGFR) and DNA gyrase have been synthesized with promising results . The pyrroloquinoline structure may provide a scaffold for developing multi-target anticancer agents.
  • Neuroprotective Effects :
    • Some derivatives have been studied for neuroprotective effects against neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier due to their lipophilic nature makes them suitable candidates for further investigation in neuropharmacology .

Synthesis and Characterization

The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFindings
Antimicrobial Screening Compounds similar to this compound showed minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .
Anticancer Efficacy A series of quinoline derivatives demonstrated significant inhibition of cancer cell lines by targeting EGFR pathways .
Neuroprotective Study Certain derivatives were found to exhibit protective effects on neuronal cells in vitro, indicating potential for treating neurodegenerative disorders .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets in cells. It can bind to and inhibit the activity of certain enzymes, thereby modulating biochemical pathways. The pyrroloquinoline structure allows it to fit into enzyme active sites, while the trifluoromethyl group enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzamide Analogs

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide -CF₃ (3-position) C₂₀H₁₆F₃N₂O₂ 373.35 High lipophilicity; electron-withdrawing -CF₃ enhances metabolic stability
4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide -Br (4-position) C₁₉H₁₆BrN₂O₂ 399.25 Halogen bonding potential; moderate lipophilicity
N-(1-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide -NO₂ (3-position) C₂₀H₁₇N₃O₄ 351.40 Strong electron-withdrawing -NO₂; may improve π-π stacking interactions
  • Trifluoromethyl (-CF₃) : The target compound’s -CF₃ group contributes to enhanced membrane permeability and resistance to oxidative metabolism compared to bromo or nitro analogs .
  • Bromo (-Br): The bromo analog () may act as a halogen bond donor, a feature exploited in crystal engineering and protein-ligand interactions .

Core Structure Modifications

Variations in the heterocyclic core alter conformational flexibility and intermolecular interactions:

  • Propionamide Derivative: N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (CAS 898435-23-9) replaces the benzamide with a smaller propionamide group, reducing aromatic interactions but improving solubility .
  • Triazolo-Pyridine Derivatives: Compounds like 5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-(quinolin-8-yl)benzamide () feature a triazolo-pyridine core instead of pyrroloquinolinone, altering hydrogen-bonding patterns and steric bulk .

Physicochemical and Structural Insights

  • Lipophilicity: The -CF₃ group increases logP compared to -Br or -NO₂ analogs, as predicted by fragment-based calculations.
  • Theoretical studies suggest that -CF₃ may induce unique void spaces due to its bulk .

Biological Activity

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20_{20}H18_{18}F3_{3}N3_{3}O
Molecular Weight384.4 g/mol
CAS Number898462-22-1
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The structural configuration allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising results in anticancer studies. For instance:

  • In Vitro Studies : Various derivatives have been tested against different cancer cell lines. Notably, compounds with similar structures have demonstrated effectiveness against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines .
  • Mechanisms : The anticancer effects are often linked to the inhibition of key signaling pathways that promote cell proliferation and survival. For example, some studies have highlighted the role of these compounds in inhibiting the PI3K/Akt pathway and inducing apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects:

  • Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in Cancer Letters evaluated a series of pyrrolopyridine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that derivatives with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .
  • Inflammation Model :
    • In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced edema and inflammatory markers in treated animals compared to controls. This highlights its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide, and how can purity be ensured?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the formation of the pyrroloquinoline core via Fischer indole synthesis (reacting ketones with phenylhydrazine under acidic conditions) . The trifluoromethyl benzamide moiety is introduced via amidation reactions using activated acylating agents (e.g., benzoyl chloride derivatives). Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux conditions), and catalysts like benzyltributylammonium bromide . Purification involves recrystallization from ethyl acetate/light petroleum ether or HPLC to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify hydrogen/carbon environments, e.g., the trifluoromethyl group (δ110120\delta \sim110-120 ppm in 19^{19}F NMR) and pyrroloquinoline protons (δ6.58.5\delta 6.5-8.5 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} confirm carbonyl groups (amide C=O) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., expected [M+H]+^+ for C20_{20}H16_{16}F3_3N3_3O2_2) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology : Prioritize in vitro assays targeting enzymes/receptors relevant to the compound’s scaffold. For example:

  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA .
  • Include controls (e.g., cisplatin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with chloro/fluoro groups) and assess impact on activity .
  • Pharmacophore Modeling : Use software like Schrödinger to identify critical interaction sites (e.g., hydrogen bonding from the amide group) .
  • In Silico Screening : Dock analogs into target proteins (e.g., EGFR kinase) to predict binding affinities .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to exclude impurities .
  • Assay Standardization : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO <0.1%) .
  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based and radiometric assays .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., oxidation of the pyrroloquinoline ring) .
  • CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using liver microsomes .
  • Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiotoxicity risks .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Catalyst Optimization : Use asymmetric catalysis (e.g., chiral palladium complexes) to control stereocenters .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
  • Crystallization Engineering : Optimize solvent-antisolvent ratios to avoid racemization during purification .

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